molecular formula C17H16Cl2N2O3 B11696535 N'-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide

N'-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide

Cat. No.: B11696535
M. Wt: 367.2 g/mol
InChI Key: QPHUXNCRBNZXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide is a chemical compound with the molecular formula C17H16Cl2N2O3 and a molecular weight of 367.235 g/mol . This compound is known for its unique structure, which includes a dichlorophenoxy group and a methylbenzohydrazide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to disruption of metabolic pathways. This inhibition can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide is unique due to its specific combination of a dichlorophenoxy group and a methylbenzohydrazide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C17H16Cl2N2O3

Molecular Weight

367.2 g/mol

IUPAC Name

N'-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide

InChI

InChI=1S/C17H16Cl2N2O3/c1-10-4-3-5-12(8-10)17(23)21-20-16(22)11(2)24-15-7-6-13(18)9-14(15)19/h3-9,11H,1-2H3,(H,20,22)(H,21,23)

InChI Key

QPHUXNCRBNZXHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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